1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a thiophene ring, an indoline moiety, and a pyrazole sulfonamide group.
Chemical Reactions Analysis
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other indoline or pyrazole derivatives. These compounds may share some properties but differ in their specific applications and effectiveness. The uniqueness of 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O3S, with a molecular weight of 388.5 g/mol. The structure includes a pyrazole ring, an indole moiety, and a thiophene carbonyl group, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₄O₃S |
Molecular Weight | 388.5 g/mol |
CAS Number | 1428370-91-5 |
Melting Point | Not Available |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their in vitro antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrazole have shown efficacy against several cancer cell lines, including H460 and A549. The mechanism of action may involve the induction of apoptosis through the inhibition of anti-apoptotic proteins .
A specific study on pyrazole sulfonamide derivatives reported that these compounds did not exhibit cytotoxicity while demonstrating antiproliferative activity against U937 cells, with IC50 values indicating effective growth inhibition without harming normal cells .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also notable. Compounds in this class have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Study 1: Antimicrobial Efficacy
In a comparative study on several pyrazole derivatives, including the target compound, researchers found that the presence of specific functional groups significantly enhanced antimicrobial activity. The study highlighted that modifications to the sulfonamide group could lead to improved potency against resistant bacterial strains .
Study 2: Anticancer Mechanisms
Another investigation focused on the apoptotic mechanisms induced by pyrazole derivatives in cancer cells. The results indicated that these compounds could downregulate key survival pathways in cancer cells, leading to increased apoptosis rates and suggesting potential for development into anticancer therapies .
Properties
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-11-14(10-18-20)26(23,24)19-13-5-4-12-6-7-21(15(12)9-13)17(22)16-3-2-8-25-16/h2-5,8-11,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAMXHZDHQDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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